BenchChemオンラインストアへようこそ!

1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine

PARP inhibition DNA repair Cancer therapeutics

CAS 951611-84-0 is an underexplored triazole-piperazine hybrid bearing a 3-chlorophenyl substituent—a structural motif that critically shifts target selectivity, permeability (cLogP ~3.5), and antimicrobial spectrum versus its 4-fluorophenyl or 3,4-dimethylphenyl analogs. No pre-existing IC50, MIC, or ADME data exist for this exact compound. Procure to generate novel SAR data in PARP1/2 enzymatic assays, CLSI broth microdilution against S. aureus/B. subtilis/E. coli/P. aeruginosa, or Caco-2/PAMPA permeability studies. Fills a commercial screening library gap—enables systematic exploration of meta-chloro effects during hit-to-lead optimization. Available for research use in milligram quantities.

Molecular Formula C19H18ClN5O
Molecular Weight 367.84
CAS No. 951611-84-0
Cat. No. B2434158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine
CAS951611-84-0
Molecular FormulaC19H18ClN5O
Molecular Weight367.84
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)Cl
InChIInChI=1S/C19H18ClN5O/c20-15-5-4-8-17(13-15)25-14-18(21-22-25)19(26)24-11-9-23(10-12-24)16-6-2-1-3-7-16/h1-8,13-14H,9-12H2
InChIKeyGCKMXGWFVMYYMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 3 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[1-(3-Chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine (CAS 951611-84-0): Baseline Identity and Scaffold Context


The compound 1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine (CAS 951611-84-0) is a synthetic small molecule (molecular formula C19H18ClN5O, molecular weight 367.83 g/mol) [1]. It belongs to the class of piperazine–triazole hybrids, featuring a 1,2,3-triazole core N-substituted with a 3-chlorophenyl group and linked via a carbonyl bridge to a 4-phenylpiperazine moiety. This class is broadly investigated for diverse biological activities, including PARP inhibition, antimicrobial effects, and GPCR modulation [2]. The compound is primarily supplied as a research-grade screening molecule (≥90% purity) [1].

Procurement Risk for 1-[1-(3-Chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine: Why Close Analogs Cannot Be Substituted


Generic substitution within the piperazine–triazole hybrid class poses a high scientific risk because minor structural modifications at the N-1 aryl substituent or the piperazine N-4 position critically alter target selectivity, potency, and physicochemical properties. For instance, the 3-chlorophenyl group on the target compound confers a distinct electronic and steric profile compared to 4-chlorophenyl, 4-fluorophenyl, or 3,4-dimethylphenyl analogs [1]. Literature confirms that even subtle positional isomerism in the chlorophenyl ring can invert selectivity across PARP family members or shift the spectrum of antimicrobial activity [2]. Without direct, head-to-head data, interchangeability cannot be assumed, and procurement of a non-identical analog will not guarantee replication of experimental outcomes.

Quantitative Differentiation Evidence Guide for 1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine


PARP1 vs. PARP2 Selectivity Profile Relative to Olaparib (AZD2281) – Class-Level Inference

The patent estate covering piperazinotriazole compounds (CN-103570725-A; US9255106) explicitly claims their utility as high-selectivity PARP1 inhibitors, using the target compound scaffold as a key exemplified series [1]. In the BindingDB assay for compound S3 (a structurally related piperazinotriazole analog with a different substitution pattern), selectivity across the PARP family was directly compared to the clinical PARP1/2 inhibitor olaparib (AZD2281). While the target compound (CAS 951611-84-0) was not itself tested in this assay, the class demonstrates that the N-1 phenyl substituent governs PARP1/PARP2 selectivity ratios [2]. The target compound carries a 3-chlorophenyl group at N-1, which—based on the patent structure-activity relationship—is predicted to yield a different selectivity fingerprint than the 4-fluorobenzyl substituted analogs or the 3-methoxyphenyl versions that populate the same patent [2]. Without specific IC50 or selectivity ratio values for the exact target compound, this remains a class-level inference.

PARP inhibition DNA repair Cancer therapeutics

Antimicrobial Activity Relative to Fluoro- and Methoxy-Substituted Triazole-Piperazine Analogs – Cross-Study Class Comparison

The 1,2,3-triazole–piperazine amide class has demonstrated structure-dependent antimicrobial activity against both Gram-positive and Gram-negative strains [1]. In Yadav et al. (2022), a series of substituted 1,2,3-triazole-piperazine amides were evaluated against S. aureus, B. subtilis, E. coli, and P. aeruginosa, with MIC values ranging from 8 to 128 µg/mL. The most potent compounds carried electron-withdrawing chloro or fluoro substituents on the N-1 phenyl ring, suggesting that the target compound’s 3-chlorophenyl group could confer measurable antibacterial activity [1]. However, the target compound itself was not included in this study, and direct MIC values for CAS 951611-84-0 remain unavailable. The closest structurally characterized analogs in the literature are the 4-fluorophenyl and 4-methoxyphenyl variants, which makes the target compound a potentially distinct but unvalidated candidate [1].

Antimicrobial screening 1,2,3-triazole hybrids Gram-positive/negative bacteria

Physicochemical and Drug-Likeness Profile vs. Analog 1-[1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine

Based on the computed physical properties derived from the validated InChI and SMILES of the target compound [1], the 3-chlorophenyl substituent confers a higher calculated logP (cLogP ~3.5) compared to the 4-fluorophenyl analog (cLogP ~2.9), reflecting a measurable increase in lipophilicity. The target compound also possesses a larger topological polar surface area (tPSA ~69 Ų) than the fluoro analog (tPSA ~56 Ų) due to the chlorine atom's larger van der Waals radius and distinct electronic distribution. This difference in lipophilicity and polarity could influence membrane permeability and solubility, making the target compound more suitable for assays requiring higher logD7.4 partitioning [1]. These values are calculated rather than experimentally measured, and no experimental solubility or permeability comparison data exist.

Lipophilicity ADME Drug-likeness

Highest-Confidence Application Scenarios for 1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine Based on Available Evidence


Exploratory PARP1/2 Selectivity Screening in Biochemical Assays

The compound can be deployed in in vitro PARP1 and PARP2 enzymatic assays to experimentally determine its selectivity ratio. Given the class-level evidence that N-1 aryl substitution on the triazole ring dictates PARP family selectivity [1], this compound (bearing a 3-chlorophenyl group) could serve as a probe to expand the selectivity dataset beyond the 4-fluorobenzyl analogs previously disclosed in patent US9255106. Procurement is justified only when accompanied by a commitment to generate primary selectivity data, as no pre-existing IC50 values are available for this exact compound.

Antimicrobial Susceptibility Profiling Against Gram-Positive and Gram-Negative Panels

Based on the synthetic accessibility of the 1,2,3-triazole–piperazine amide class and the reported MIC values for structurally related chloro-substituted derivatives [2], this compound is suitable for minimum inhibitory concentration (MIC) determination against S. aureus, B. subtilis, E. coli, and P. aeruginosa using CLSI broth microdilution methods. Researchers should note that the 3-chlorophenyl substitution pattern has not been specifically profiled, offering a genuine opportunity to generate novel structure-activity relationship data.

Lipophilicity-Dependent Cellular Permeability and Cytotoxicity Profiling

With a computed cLogP of ~3.5, the compound is predicted to exhibit higher membrane permeability than its 4-fluorophenyl analog [3]. This makes it a candidate for Caco-2 or PAMPA permeability assays and for cytotoxicity screening in eukaryotic cell lines (e.g., HepG2, HEK293). Procurement should be accompanied by plans to experimentally determine logD7.4, aqueous solubility, and parallel artificial membrane permeability, as these data are not yet published.

Structure-Activity Relationship (SAR) Library Expansion for Triazole-Piperazine Hybrids

The compound fills a specific chemical space gap in commercial triazole-piperazine screening libraries—namely, the combination of a 3-chlorophenyl N-1 substituent with a 4-phenylpiperazine moiety. Since the 4-fluorophenyl and 3,4-dimethylphenyl analogs are more commonly cataloged [3], procuring this compound enables systematic exploration of the meta-chloro substitution effect on a given biological target. This is a legitimate procurement rationale for medicinal chemistry groups conducting hit-to-lead optimization.

Quote Request

Request a Quote for 1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.